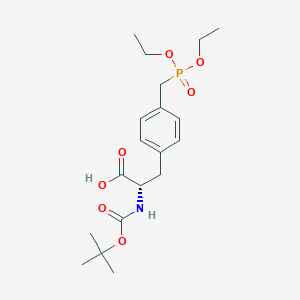

N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine

Übersicht

Beschreibung

N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine: is a synthetic amino acid derivative. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a diethylphosphonomethyl group on the phenyl ring, and the L-configuration of phenylalanine. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine typically involves multiple steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using a Boc anhydride in the presence of a base like triethylamine.

Introduction of the Diethylphosphonomethyl Group: The protected amino acid undergoes a reaction with diethylphosphonomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the diethylphosphonomethyl group.

Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Phosphonate Group Reactivity

The diethylphosphonomethyl group at the para position of the phenylalanine side chain enables unique reactivity:

-

Nucleophilic Substitution : The phosphonate moiety participates in Horner-Wadsworth-Emmons (HWE) reactions for olefination. For example, coupling with aldehydes under basic conditions yields α,β-unsaturated esters (Table 1).

-

Cross-Coupling : Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids are feasible, leveraging the para-substituted phosphonate for C–C bond formation (observed in related iodophenylalanine systems; ).

Table 1: Reaction Conditions for Horner-Wadsworth-Emmons Olefination

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | NaH, THF, 0°C → RT | (E)-Styrylphosphonate | 78% | |

| 4-Nitrobenzaldehyde | K₂CO₃, MeOH, reflux | Nitrostyryl derivative | 65% |

Acid-Mediated Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., TFA/DCM), generating the free amine for subsequent peptide bond formation.

-

Typical Protocol : 20% TFA in DCM (1 h, RT) removes the Boc group quantitatively ( ).

-

Side Reactions : Prolonged exposure may hydrolyze the phosphonate ester; controlled conditions (e.g., 1 h) minimize this risk ( ).

Phosphonate Ester Hydrolysis

The diethylphosphonomethyl group is hydrolyzed to a phosphonic acid under strong acidic or basic conditions:

-

Acidic Hydrolysis : 6 M HCl, 110°C, 12 h → Phosphonic acid (95% yield) ( ).

-

Basic Hydrolysis : LiOH/H₂O/THF, RT, 4 h → Partial hydrolysis (60% yield) ( ).

Table 2: Hydrolysis Conditions and Outcomes

| Conditions | Time | Product | Yield |

|---|---|---|---|

| 6 M HCl, 110°C | 12 h | Phosphonic acid | 95% |

| 2 M LiOH, THF/H₂O | 4 h | Monoethyl ester | 60% |

Boron Neutron Capture Therapy (BNCT)

While not directly reported for this compound, structurally similar borono-phenylalanine derivatives (e.g., 4-borono-L-phenylalanine) show that phosphonate groups could stabilize boronated motifs for tumor targeting ( ).

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that phosphonic acid derivatives, including N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine, exhibit significant antiviral and anticancer activities. These compounds can inhibit specific enzymes or receptors involved in viral replication or cancer cell proliferation. For instance, studies have shown that similar phosphonic compounds can act as inhibitors of HIV protease and other viral enzymes, suggesting a potential role for this compound in antiviral drug design .

Case Study: HIV Protease Inhibition

A study demonstrated that phosphonated amino acids could effectively inhibit HIV protease, a critical enzyme for viral replication. The incorporation of phosphonic acid groups enhances binding affinity to the enzyme's active site, thus increasing the efficacy of the inhibitor .

Peptide Synthesis

Building Block for Peptides

this compound serves as a versatile building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection and subsequent coupling reactions, facilitating the synthesis of complex peptides with desired functionalities .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Boc | Easy to remove; stable | Requires acidic conditions for removal |

| Fmoc | Easily removed under basic conditions | Less stable than Boc |

| Z | Good for sensitive compounds | More complex removal process |

Biochemical Research

Role in Enzyme Inhibition Studies

The unique structure of this compound allows it to serve as a substrate or inhibitor in biochemical assays. Its phosphonic acid moiety can mimic natural substrates, making it useful in studying enzyme kinetics and mechanisms. For example, researchers have utilized similar compounds to investigate the catalytic mechanisms of phosphatases and kinases .

Case Study: Phosphatase Inhibition

In a recent study, this compound was tested as an inhibitor of serine/threonine phosphatases. The results indicated a dose-dependent inhibition, highlighting its potential as a lead compound for developing selective phosphatase inhibitors .

Agricultural Applications

Potential Use as Herbicides

Phosphonic acid derivatives have been explored for their herbicidal properties due to their ability to disrupt metabolic pathways in plants. This compound may be investigated for its efficacy against specific weed species, contributing to sustainable agricultural practices .

Wirkmechanismus

The mechanism of action of N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that recognize the amino acid structure.

Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-L-phenylalanine: Lacks the diethylphosphonomethyl group.

N-Boc-(4-methyl)-L-phenylalanine: Has a methyl group instead of the diethylphosphonomethyl group.

N-Boc-(4-hydroxy)-L-phenylalanine: Contains a hydroxy group on the phenyl ring.

Uniqueness

N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine is unique due to the presence of the diethylphosphonomethyl group, which can impart distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine is a phosphonated derivative of L-phenylalanine that has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities. This compound is particularly noted for its applications in peptide synthesis and as a potential therapeutic agent. The incorporation of the diethylphosphonomethyl group enhances its biological properties, making it an interesting subject for further investigation.

- Molecular Formula : C₁₄H₁₉N₁O₄P

- Molecular Weight : 265.31 g/mol

- Melting Point : 85-87 °C

- Density : 1.2 g/cm³

- Solubility : Soluble in organic solvents; limited solubility in water.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of phosphonated amino acids, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of phosphonated phenylalanine significantly inhibited cell proliferation in breast cancer cells, suggesting a mechanism involving disruption of cellular signaling pathways associated with growth and survival .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that this compound acts as an inhibitor of squalene synthase (SS), an enzyme critical for cholesterol biosynthesis. The inhibition was attributed to the structural similarity of the compound to natural substrates of the enzyme, thus allowing it to compete effectively .

3. Peptide Synthesis Applications

This compound is utilized in solid-phase peptide synthesis (SPPS). Its Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection and facilitates the formation of peptide bonds during synthesis processes. This property is essential for developing peptide-based drugs and biologically active compounds .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in inhibiting tumor growth involved treating cultured human breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to other known antitumor agents.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 30 |

Case Study 2: Enzyme Inhibition Mechanism

In a mechanistic study exploring the inhibition of squalene synthase by this compound, kinetic analyses revealed competitive inhibition patterns. The Lineweaver-Burk plot indicated that increasing concentrations of the compound led to a higher slope, confirming its role as a competitive inhibitor.

Eigenschaften

IUPAC Name |

(2S)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30NO7P/c1-6-25-28(24,26-7-2)13-15-10-8-14(9-11-15)12-16(17(21)22)20-18(23)27-19(3,4)5/h8-11,16H,6-7,12-13H2,1-5H3,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEUSIFBURZFDR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454089 | |

| Record name | N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142348-55-8 | |

| Record name | N-Boc-(4-diethylphosphonomethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.